molecular formula C9H12BBrO3 B1284294 3-Bromo-5-propoxyphenylboronic acid CAS No. 871126-27-1

3-Bromo-5-propoxyphenylboronic acid

Cat. No. B1284294
M. Wt: 258.91 g/mol
InChI Key: OHFYAFQVSGUNME-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-propoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds and are essential in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A study on the preparation of 3-pyridylboronic acid from 3-bromopyridine through lithium-halogen exchange and "in situ quench" suggests a potential pathway for synthesizing related compounds like 3-Bromo-5-propoxyphenylboronic acid . Although the exact synthesis of 3-Bromo-5-propoxyphenylboronic acid is not detailed in the provided papers, the methodologies described could be adapted for its preparation.

Molecular Structure Analysis

While the molecular structure of 3-Bromo-5-propoxyphenylboronic acid is not directly reported, the crystal structure of related compounds, such as S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate, provides insight into the potential structural characteristics of bromo-arylboronic acids. These compounds typically exhibit planar geometries around the boron atom and can form stable crystalline structures .

Chemical Reactions Analysis

Arylboronic acids are known for their role in Suzuki cross-coupling reactions. The cyclopalladated complexes of 3-Thiophosphorylbenzoic Acid Thioamides demonstrate the use of arylboronic acids in such reactions, highlighting their ability to form biaryl compounds through catalytic activity . Additionally, the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes indicates the potential for 3-Bromo-5-propoxyphenylboronic acid to participate in similar reactions, forming various biaryl structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-propoxyphenylboronic acid can be inferred from the general characteristics of arylboronic acids. These compounds are typically stable under atmospheric conditions but can form boronate esters in the presence of diols or can undergo protodeboronation in the presence of strong bases. The presence of the propoxy group in the 3-Bromo-5-propoxyphenylboronic acid may influence its solubility and reactivity, potentially making it more lipophilic than other arylboronic acids.

Scientific Research Applications

1. Versatile Synthesis in Organic Chemistry 3-Bromo-5-propoxyphenylboronic acid plays a significant role in the versatile synthesis of various organic compounds. For instance, it is used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, a process that involves Suzuki reactions with a range of aryl iodides and heteroaryl boronic acids, leading to diverse pyridine derivatives with potential applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

2. Application in Catalysis and Chemical Bonding Studies The compound is involved in catalytic activities, particularly in the Suzuki cross-coupling reactions. This includes its use in synthesizing new derivatives of thiophene molecules with potential medicinal applications, as these compounds exhibit properties like biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015). Additionally, cyclopalladated complexes of derivatives of this acid demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, providing insights into the chemical bonding and photophysical properties of these compounds (Kozlov et al., 2008).

3. Development of Novel Pharmaceutical Compounds In the field of medicinal chemistry, derivatives of 3-Bromo-5-propoxyphenylboronic acid are investigated for their potential in drug development. For instance, its derivatives have been studied for their antiproliferative potential and proapoptotic effects in cancer cell lines, indicating its potential as a novel class of anticancer agents (Psurski et al., 2018).

properties

IUPAC Name

(3-bromo-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYAFQVSGUNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584724
Record name (3-Bromo-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-propoxyphenylboronic acid

CAS RN

871126-27-1
Record name (3-Bromo-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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